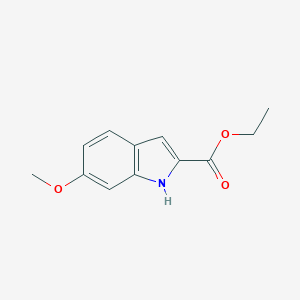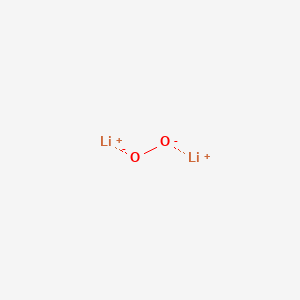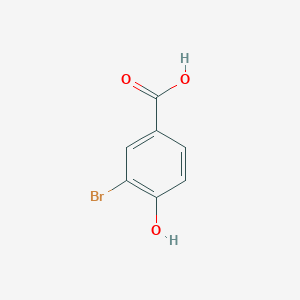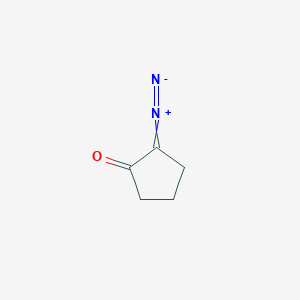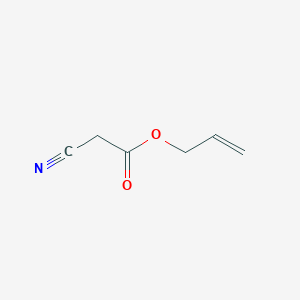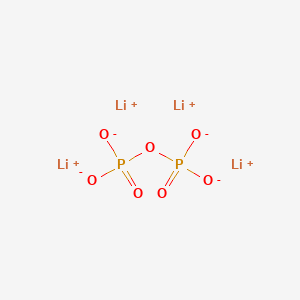
Tetralithium diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetralithium diphosphate is a compound that belongs to the class of metal phosphates and phosphonates These compounds are known for their unique physicochemical properties, including high chemical and thermal stability, tunable porous structures, and diverse coordination chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium;phosphonato phosphate typically involves the reaction of lithium salts with phosphonic acid derivatives. One common method is the reaction of lithium hydroxide with phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of tetralithium;phosphonato phosphate may involve large-scale reactions using lithium carbonate or lithium hydroxide and phosphonic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through filtration and recrystallization processes. The final product is obtained as a crystalline solid with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tetralithium diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphates.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphonates.
Substitution: The lithium ions in the compound can be substituted with other metal ions, leading to the formation of different metal phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can be used to substitute lithium ions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Lower oxidation state phosphonates.
Substitution: Metal phosphonates with different metal ions.
Wissenschaftliche Forschungsanwendungen
Tetralithium diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for medical coatings and treatments.
Industry: Utilized in the production of advanced materials for energy storage devices such as batteries and supercapacitors.
Wirkmechanismus
The mechanism of action of tetralithium;phosphonato phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to changes in cellular functions. The lithium ions in the compound can modulate signaling pathways, while the phosphonate groups can interact with enzymes and other biomolecules, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Tetralithium diphosphate can be compared with other similar compounds such as:
Zirconium phosphate: Known for its high ion-exchange capacity and use in drug delivery.
Titanium phosphate: Used in catalysis and energy storage applications.
Calcium phosphonate: Explored for its biocompatibility and use in bone regeneration.
Uniqueness
This compound is unique due to its combination of lithium and phosphonate groups, which impart distinct properties such as high stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
13843-41-9 |
|---|---|
Molekularformel |
Li4O7P2 |
Molekulargewicht |
201.8 g/mol |
IUPAC-Name |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI-Schlüssel |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Key on ui other cas no. |
13843-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



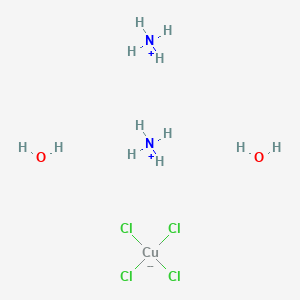
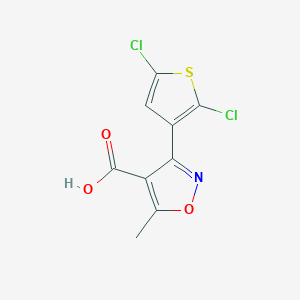
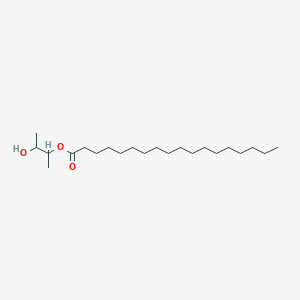
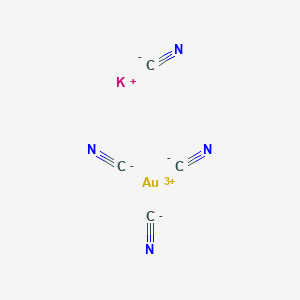
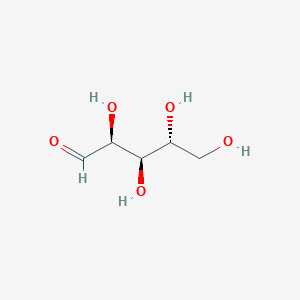
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
